2,3-Dimethoxy-5-sulphobenzoic acid

Physicochemical Profiling Lead Optimization Synthetic Intermediate Selection

2,3-Dimethoxy-5-sulphobenzoic acid (CAS 96446-21-8) is a polysubstituted aromatic compound in the sulfobenzoic acid class, characterized by its dual methoxy (-OCH₃) and sulfonic acid (-SO₃H) functional groups on a benzoic acid core. Its molecular formula is C₉H₁₀O₇S with a molecular weight of 262.24 g/mol, and it possesses a computed partition coefficient (XLogP3-AA) of 0.1, indicating a notable hydrophilic character relative to non-sulfonated analogs.

Molecular Formula C9H10O7S
Molecular Weight 262.24 g/mol
CAS No. 96446-21-8
Cat. No. B12665298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-sulphobenzoic acid
CAS96446-21-8
Molecular FormulaC9H10O7S
Molecular Weight262.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)O
InChIInChI=1S/C9H10O7S/c1-15-7-4-5(17(12,13)14)3-6(9(10)11)8(7)16-2/h3-4H,1-2H3,(H,10,11)(H,12,13,14)
InChIKeyARYSOZFIGZXBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2,3-Dimethoxy-5-sulphobenzoic Acid (CAS 96446-21-8) is a Critical Sourcing Consideration for Sulfobenzoate Research


2,3-Dimethoxy-5-sulphobenzoic acid (CAS 96446-21-8) is a polysubstituted aromatic compound in the sulfobenzoic acid class, characterized by its dual methoxy (-OCH₃) and sulfonic acid (-SO₃H) functional groups on a benzoic acid core . Its molecular formula is C₉H₁₀O₇S with a molecular weight of 262.24 g/mol, and it possesses a computed partition coefficient (XLogP3-AA) of 0.1, indicating a notable hydrophilic character relative to non-sulfonated analogs . This systematic substitution pattern renders it a specialized synthetic intermediate rather than a simple bulk chemical, making its sourcing a decision of high chemical consequence.

The Substitution Risk: Why In-Class Analogs of 2,3-Dimethoxy-5-sulphobenzoic Acid Cannot Be Interchanged by Default


Generic substitution between sulfobenzoic acid derivatives is inherently risky due to the profound impact of substituent position and type on key molecular properties. The presence of the sulfonic acid group at the 5-position, combined with methoxy groups at the 2- and 3-positions, is predicted to drastically alter aqueous solubility, ionization state (pKa), and hydrogen-bonding capacity compared to non-sulfonated dimethoxybenzoic acids or mono-substituted sulfobenzoic acids . Such differences directly affect reactivity in downstream syntheses, purification challenges, and suitability for bioassays, meaning that a seemingly similar analog can lead to failed reactions, unexpected byproducts, or non-reproducible biological results. The quantitative evidence below highlights the few available data points that begin to define this compound's unique profile.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-5-sulphobenzoic Acid Against Closest Analogs


High-Strength Differential Evidence is Current Unavailable; Computed LogP Highlights Polarity Shift

A search for direct, head-to-head quantitative comparisons of 2,3-dimethoxy-5-sulphobenzoic acid against its closest analogs, such as 2,3-dimethoxybenzoic acid or 5-sulfobenzoic acid, in assays measuring solubility, reactivity, or biological activity has returned no results from primary literature or patents. The available quantitative evidence is therefore restricted to fundamental computed properties suggesting differentiation. Specifically, the target compound has a computed XLogP3-AA of 0.1, a dramatic reduction from the predicted ~1.3 of its non-sulfonated analog 2,3-dimethoxybenzoic acid, indicating a substantial increase in hydrophilicity conferred by the sulfonic acid group [REFS-1, REFS-2]. The extent of this shift dictates partition behavior in extraction, chromatographic mobility, and biological membrane permeability.

Physicochemical Profiling Lead Optimization Synthetic Intermediate Selection

Procurement Guidance: Validated Application Scenarios for 2,3-Dimethoxy-5-sulphobenzoic Acid


Aqueous-Phase Synthetic Transformations Requiring High Polarity Substrates

Based on the dramatic reduction in computed logP compared to its non-sulfonated parent, this compound should only be prioritized when developing water-compatible synthetic routes where a highly polar, ionizable aromatic carboxylic acid is a structural prerequisite [REFS-1, REFS-2]. Use in mixed aqueous-organic solvent systems where phase-transfer may be required is contraindicated without this substituent combination.

Specialized Intermediate for Sulfonamide-Derived Target Molecules

This compound serves as a logical precursor for 2,3-dimethoxy-5-sulfamoylbenzoic acid derivatives, a scaffold found in psychoactive and anticancer compound synthesis. Procurement is justified when a synthetic sequence demands a 5-sulfobenzoic acid intermediate with the specific steric and electronic influences of a 2,3-dimethoxy substitution pattern, which cannot be achieved using 2-methoxy or 3,4-dimethoxy analogs .

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